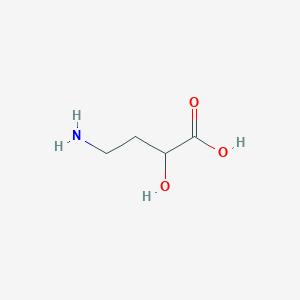

Acide 4-amino-2-hydroxybutanoïque

Vue d'ensemble

Description

4-Amino-2-hydroxybutanoic acid, also known as 4-Amino-2-hydroxybutyric acid, is a naturally occurring non-proteinogenic amino acid derived from the metabolite of the amino acid lysine. It is an important intermediate in the biosynthesis of many vital biochemical compounds and is involved in a range of biochemical and physiological processes. 4-Amino-2-hydroxybutanoic acid has been studied extensively in recent years due to its potential applications in a variety of fields, including medicine, biochemistry, and pharmacology.

Applications De Recherche Scientifique

Biocatalyse dans la synthèse stéréosélective

Acide 4-amino-2-hydroxybutanoïque : joue un rôle crucial dans la biocatalyse, en particulier dans la synthèse stéréosélective des acides aminés. En utilisant une approche de biocatalyse systémique, les chercheurs ont réussi à synthétiser les deux énantiomères (S)- et ®- de ce composé avec un excès énantiomérique élevé (ee > 99 %). Ce processus implique une cascade cyclique biocatalytique en un seul pot en couplant une réaction aldolique à une transamination stéréosélective subséquente .

Amélioration de l’activité antibiotique

Le composé a été identifié comme un acteur clé dans l’amélioration des activités antibiotiques. Sa synthèse par des réactions d’addition dipolaire-1,3 a montré qu’elle améliore l’efficacité de certains antibiotiques, ce qui en fait un atout précieux dans le développement de nouveaux traitements antibiotiques plus puissants .

Antibiotiques aminoglycosidiques

En tant que partie importante de la butirosine, l’this compound contribue à la structure de cet antibiotique aminoglycoside. Il est utilisé dans la préparation de dérivés comme la 6′-amino-1-N-[(S)-4-amino-2-hydroxybutyryl]-6′-déoxylividomycine A, qui sont essentiels pour le traitement des infections bactériennes .

Blocs de construction énantiopurs

Ce composé sert de bloc de construction pour les 3-hydroxypyrrolidin-2-ones énantiopures. Ces blocs de construction sont essentiels à la synthèse de diverses molécules bioactives et pharmaceutiques, soulignant l’importance du composé en chimie médicinale .

Synthèse d’acides aminés non naturels

This compound : est utilisé dans la synthèse d’une bibliothèque de monomères d’acides aminés non naturels. Ces monomères sont ensuite utilisés pour créer des tétramères multifonctionnels, démontrant la polyvalence de ce composé dans la création de nouvelles biomolécules .

Applications de la chimie verte

Les méthodes de synthèse impliquant l’this compound s’alignent sur les principes de la chimie verte. Les rendements élevés, la productivité et la stéréosélectivité obtenus dans sa synthèse contribuent à des procédés chimiques plus durables et respectueux de l’environnement .

Mécanisme D'action

Target of Action

4-Amino-2-hydroxybutanoic acid, also known as homoserine, primarily targets enzymes involved in amino acid metabolism. It is a non-canonical amino acid homologous to L-serine, with an additional methylene unit in its side chain . This compound is an important metabolic intermediate and plays a role in the biosynthesis of essential amino acids like methionine and threonine.

Mode of Action

Homoserine interacts with its target enzymes by acting as a substrate or inhibitor, depending on the specific enzyme. For instance, it can be phosphorylated by homoserine kinase to form O-phosphohomoserine, which is a precursor in the biosynthesis of threonine and methionine . This interaction alters the enzyme’s activity, facilitating the conversion of homoserine into other metabolites.

Biochemical Pathways

The primary biochemical pathways affected by homoserine include the aspartate pathway, which is crucial for the synthesis of several essential amino acids. Homoserine is converted into threonine and methionine through a series of enzymatic reactions. These pathways are vital for protein synthesis and various metabolic processes .

Pharmacokinetics

Its bioavailability would depend on factors such as the presence of other amino acids and the efficiency of transport mechanisms .

Result of Action

At the molecular level, homoserine’s action results in the production of threonine and methionine, which are essential for protein synthesis and various cellular functions. At the cellular level, this contributes to the overall metabolic balance and supports growth and development .

Action Environment

Environmental factors such as pH, temperature, and the presence of other metabolites can influence the efficacy and stability of homoserine. For instance, enzymatic activity can be affected by pH and temperature, which in turn can impact the conversion rates of homoserine into other metabolites. Additionally, the presence of other amino acids and metabolic intermediates can compete with homoserine for enzyme binding, affecting its overall action .

: Combining Aldolases and Transaminases for the Synthesis of 2-Amino-4-Hydroxybutanoic acid

Propriétés

IUPAC Name |

4-amino-2-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c5-2-1-3(6)4(7)8/h3,6H,1-2,5H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVUOMFWNDGNLBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90928749 | |

| Record name | 4-Amino-2-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90928749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13477-53-7 | |

| Record name | 4-Amino-2-hydroxybutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13477-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2-hydroxybutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013477537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-2-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90928749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2-hydroxybutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

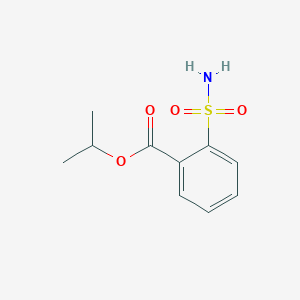

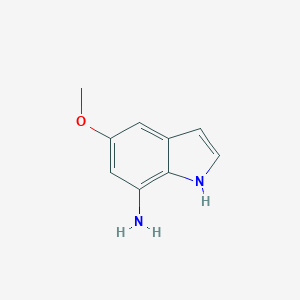

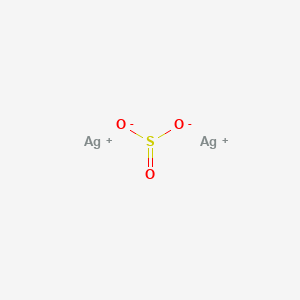

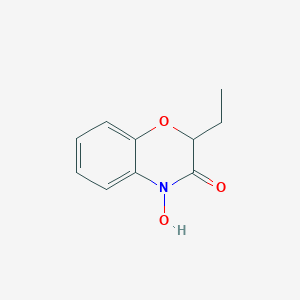

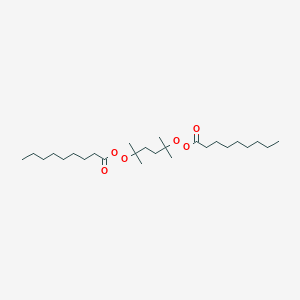

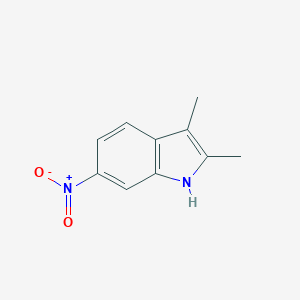

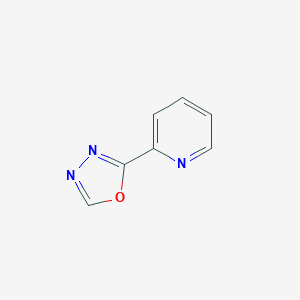

Feasible Synthetic Routes

Q1: What is the significance of 4-amino-2-hydroxybutanoic acid in a biological context?

A1: 4-Amino-2-hydroxybutanoic acid, also known as Gabaculine or by its shorter name 4-amino-2-hydroxybutyric acid, plays a crucial role in the synthesis of antibiotics. Specifically, the (S)-enantiomer is a structural component of the antibiotic Amikacin. [, ] This antibiotic is known for its effectiveness against a broad spectrum of bacterial infections.

Q2: How is 4-amino-2-hydroxybutanoic acid synthesized effectively?

A2: Research has shown that 4-amino-2-hydroxybutanoic acid can be synthesized through various methods:

- Yeast-Catalyzed Reduction: This method leverages the stereoselective reduction capabilities of specific yeast strains. Studies have identified Saccharomyces carlsbergensis ATCC2345 and Saccharomyces sp. Edme as effective catalysts in the reduction of methyl-4-benzyloxycarbonyloxyamino-2-oxobutanoate to yield (S)-(+)-4-amino-2-hydroxybutanoic acid with high enantiomeric excess. []

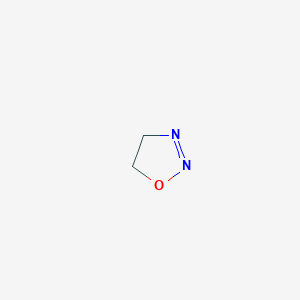

- 1,3-Dipolar Addition: This approach employs a chemical reaction involving a nitronic ester and methyl acrylate. This reaction forms an isoxazolidine intermediate, which upon heating and subsequent reduction and hydrolysis steps, yields 4-amino-2-hydroxybutanoic acid. This method also allows for the synthesis of the 3-methyl derivative of 4-amino-2-hydroxybutanoic acid by utilizing methyl crotonate instead of methyl acrylate. []

Q3: Beyond its role in antibiotic synthesis, what other applications of 4-amino-2-hydroxybutanoic acid are being explored?

A3: Recent research focuses on utilizing 4-amino-2-hydroxybutanoic acid as a building block for sequence-defined oligoamides. [] These oligomers, synthesized through a step-economical method using fluorenylmethyloxycarbonyl chemistry, demonstrate unique depolymerization properties, forming cyclic γ-butyrolactame. This property opens up possibilities for their use in creating biodegradable and stimuli-responsive materials.

Q4: What are the advantages of using 4-amino-2-hydroxybutanoic acid in synthesizing these sequence-defined oligoamides?

A4: The use of 4-amino-2-hydroxybutanoic acid allows for a versatile and efficient synthesis of sequence-defined oligoamides. [] The protocol, optimized for 4-amino-2-hydroxybutanoic acid, allows for:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[Amino(carboxy)methyl]-2-hydroxybenzoic acid](/img/structure/B81744.png)